4-(5-Fluoropyrimidin-2-YL)benzaldehyde
Description
4-(5-Fluoropyrimidin-2-YL)benzaldehyde is a benzaldehyde derivative substituted at the para position with a 5-fluoropyrimidin-2-yl group. The pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms, is fluorinated at the 5-position, introducing electron-withdrawing properties. This structural feature distinguishes it from other benzaldehyde derivatives, as fluorine substitution can significantly alter reactivity, solubility, and biological interactions.
Properties
CAS No. |
545424-37-1 |
|---|---|
Molecular Formula |
C11H7FN2O |
Molecular Weight |
202.18 g/mol |
IUPAC Name |
4-(5-fluoropyrimidin-2-yl)benzaldehyde |
InChI |
InChI=1S/C11H7FN2O/c12-10-5-13-11(14-6-10)9-3-1-8(7-15)2-4-9/h1-7H |
InChI Key |
HUYGPCBAZFFELO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=NC=C(C=N2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-(5-Fluoropyrimidin-2-YL)benzaldehyde with structurally related benzaldehyde derivatives, focusing on substituent effects, synthetic utility, and biological activity.
Substituent Effects on Reactivity and Electronic Properties
- 5-Fluoropyrimidin-2-yl group: The fluorine atom at the 5-position of the pyrimidine ring imparts strong electron-withdrawing effects, reducing electron density on the benzaldehyde ring. This can influence reaction kinetics in nucleophilic additions or condensations, such as Knoevenagel or aldol reactions.
- 4-(N,N-Dimethylamino)benzaldehyde (7a): The dimethylamino group is electron-donating, increasing electron density on the benzaldehyde ring. This enhances reactivity in electrophilic substitutions and stabilizes cationic intermediates, as seen in the synthesis of indolo-thiopyrylium derivatives with 78% yields .
- 4-(N,N-Diethylamino)benzaldehyde (7b): Similar to 7a but with bulkier diethylamino groups, which may hinder steric access in reactions. Despite this, yields remain high (e.g., 75–80% in cyanine synthesis) .
Physicochemical Properties
| Property | This compound | 4-(N,N-Dimethylamino)benzaldehyde | 4DCh (Compound III) |
|---|---|---|---|
| LogP (predicted) | ~2.1 (moderate lipophilicity) | ~1.5 (lower due to polar amino group) | ~1.8 (balanced by hydrazone) |
| Solubility | Low in water, moderate in DMSO | High in polar solvents | Moderate in ethanol |
| Electron Effect | Strongly electron-withdrawing | Electron-donating | Electron-donating |
Key Research Findings
- Synthetic Flexibility: Amino-substituted benzaldehydes (e.g., 7a, 7b) achieve high yields (75–80%) in heterocyclic syntheses due to favorable electronic and steric profiles .
- Biological Relevance: Electron-donating groups (e.g., dimethylamino) enhance receptor binding in pharmacological models, while fluorinated groups may optimize pharmacokinetics .
- Computational Gaps: No structural or docking data for this compound is provided in the evidence. Tools like AutoDock Vina could predict its binding modes in drug design .
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